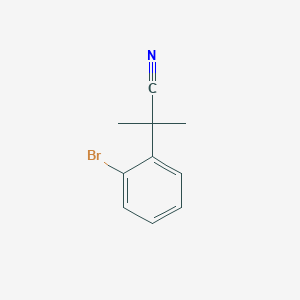

2-(2-Bromophenyl)-2-methylpropanenitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUDHLARHDCOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483528 | |

| Record name | 2-(2-Bromophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57775-06-1 | |

| Record name | 2-(2-Bromophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromophenyl)-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Bromophenyl 2 Methylpropanenitrile

Alkylation Strategies for the Formation of Quaternary Carbon Centers

The construction of the α,α-dimethyl substituted phenylacetonitrile (B145931) core is a critical step in the synthesis of 2-(2-bromophenyl)-2-methylpropanenitrile. This is typically achieved by the dialkylation of a pre-existing arylacetonitrile derivative.

Dialkylation of 2-(2-Bromophenyl)acetonitrile

A primary and direct route to this compound involves the exhaustive methylation of 2-(2-bromophenyl)acetonitrile. This substrate possesses two acidic α-protons that can be sequentially removed by a strong base, followed by quenching with an electrophilic methylating agent to form the desired quaternary nitrile.

The successful dialkylation of 2-(2-bromophenyl)acetonitrile is highly dependent on the selection of appropriate reagents and reaction conditions. A common and effective combination for such transformations is the use of sodium hydride (NaH) as the base and iodomethane (B122720) (CH₃I) as the alkylating agent in an aprotic polar solvent like tetrahydrofuran (B95107) (THF).

Sodium hydride is a strong, non-nucleophilic base capable of irreversibly deprotonating the acidic α-carbon of the nitrile. The reaction proceeds through the formation of a carbanion intermediate, which then acts as a nucleophile, attacking the electrophilic methyl group of iodomethane in a substitution reaction. To achieve complete dialkylation, a stoichiometric excess of both the base and the alkylating agent is typically required. The general reaction scheme can be represented as follows:

Reaction Scheme for the Dialkylation of 2-(2-Bromophenyl)acetonitrile

> Note: A specific reaction scheme image would be generated here if image generation were supported. The scheme would show 2-(2-bromophenyl)acetonitrile reacting with two equivalents of sodium hydride to form a dianion (or stepwise monoanion formation), followed by reaction with two equivalents of iodomethane to yield this compound.

> Note: A specific reaction scheme image would be generated here if image generation were supported. The scheme would show 2-(2-bromophenyl)acetonitrile reacting with two equivalents of sodium hydride to form a dianion (or stepwise monoanion formation), followed by reaction with two equivalents of iodomethane to yield this compound.

A representative, analogous procedure for the α-dialkylation of benzyl (B1604629) cyanides involves the use of sodium hydride in THF. orgsyn.org While specific data for the 2-bromo-substituted compound is not detailed in the available literature, the conditions can be extrapolated. The reaction would likely involve the slow addition of sodium hydride to a solution of 2-(2-bromophenyl)acetonitrile in anhydrous THF under an inert atmosphere to prevent quenching of the base and carbanion by moisture. After the initial deprotonation, iodomethane would be added, and the reaction would be stirred, possibly with heating, to drive it to completion.

Table 1: Representative Conditions for Dialkylation of Benzyl Cyanides Note: This table is based on general procedures for analogous compounds due to the absence of specific data for 2-(2-Bromophenyl)acetonitrile in the searched literature.

| Parameter | Condition | Rationale |

| Substrate | 2-(2-Bromophenyl)acetonitrile | Starting material with acidic α-protons. |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for carbanion formation. |

| Alkylating Agent | Iodomethane (CH₃I) | Electrophilic source of methyl groups. |

| Solvent | Tetrahydrofuran (THF) | Aprotic polar solvent, solubilizes reactants and intermediates. |

| Stoichiometry | >2 equivalents of NaH and CH₃I | To ensure complete dialkylation. |

| Temperature | 0 °C to reflux | Initial cooling for controlled deprotonation, followed by heating to promote reaction. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. |

The choice of the base and solvent system is critical for optimizing the yield and purity of the dialkylated product. Strong bases are necessary to generate a sufficient concentration of the nitrile carbanion. Besides sodium hydride, other strong bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) could also be employed.

The solvent plays a crucial role in stabilizing the intermediate carbanion and influencing the reactivity of the base. Aprotic polar solvents such as THF, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are generally preferred. However, it is important to note that sodium hydride can have complex reactivity with certain solvents. For instance, in DMF and acetonitrile (B52724), sodium hydride can act not only as a base but also as a reducing agent, potentially leading to undesired side reactions and reduced yields of the desired product. nih.gov Therefore, THF is often a more reliable choice for such alkylations. orgsyn.org Phase-transfer catalysis conditions, using a concentrated aqueous base like sodium hydroxide (B78521) with a phase-transfer catalyst, also present a viable alternative for the alkylation of benzyl cyanides. orgsyn.org

Exploration of Novel Synthetic Pathways

Recent research has focused on developing safer and more efficient methods for the synthesis of quaternary nitriles, moving away from toxic cyanide sources.

Investigations into Anion-Relay and Transnitrilation Strategies for Quaternary Nitriles

A promising approach for the synthesis of nitrile-bearing quaternary centers involves an equilibrium-driven transnitrilation and anion-relay strategy. nih.govchemrxiv.org This method utilizes a non-toxic, electrophilic cyanide (CN) source, offering a safer alternative to traditional cyanating agents. nih.govchemrxiv.org One such CN source that has proven effective is 2-methyl-2-phenylpropanenitrile. nih.govchemrxiv.org This one-pot process facilitates the gem-difunctionalization of alkyl lithium reagents to produce the desired nitrile products. nih.govchemrxiv.org

The strategy is based on a thermodynamic transnitrilation process. nih.gov This method has been successfully applied to the synthesis of various nitrile-containing building blocks, which are valuable synthetic intermediates and are prevalent in pharmaceutical compounds. nih.govresearchgate.net The development of these strategies is driven by the need for methods that rely on safer and non-toxic sources of cyanide. researchgate.net

Another related strategy involves the transnitrilation from dimethylmalononitrile (B1205571) to aryl Grignard or lithium reagents. This method is noted for its use of a commercially available, bench-stable solid (dimethylmalononitrile) and avoids toxic reagents and transition metals. It proceeds under mild conditions and is effective even for highly sterically hindered substrates. acs.org Computational studies have supported the energetic favorability of the retro-Thorpe fragmentation of the intermediate imine adduct in this process. acs.org

Development of Palladium-Catalyzed Synthetic Routes to Aryl Nitriles

Palladium-catalyzed cyanation reactions have emerged as a powerful tool for the synthesis of aryl nitriles, offering wide functional group compatibility and high catalytic efficacy. researchgate.net These methods provide a significant improvement over traditional techniques that often require harsh conditions and stoichiometric amounts of toxic cyanide reagents. nih.gov

One notable development is the palladium-catalyzed denitrative cyanation of nitroarenes using organocyanides. nih.gov This approach is advantageous as it avoids the generation of stoichiometric metal- and halogen-containing chemical waste by utilizing an aminoacetonitrile (B1212223) as the cyano source. nih.gov

Significant progress has also been made in the palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. nih.gov A key challenge in these reactions is catalyst deactivation by cyanide. nih.gov To overcome this, methods have been developed that are applicable to aryl chlorides at low catalyst loadings and work well with a wide range of heterocyclic halides. nih.gov These reactions can often be completed in a short time at moderate temperatures. nih.gov

Further research has led to palladium-catalyzed methods for the synthesis of α-aryl nitriles through the decarboxylative coupling of cyanoacetate (B8463686) salts with aryl bromides, chlorides, and triflates. chu-lab.org This strategy provides a new route to α-monoarylated nitriles from readily available starting materials. chu-lab.org The requirement for a strong base in some earlier palladium-catalyzed α-arylation reactions limited functional group tolerance, a problem that newer methods have sought to address. chu-lab.org

Reaction Optimization and Process Parameters

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound.

Temperature, Time, and Concentration Effects on Yield and Selectivity

The efficiency of synthetic reactions is highly dependent on parameters such as temperature, reaction time, and the concentration of reactants. For instance, in the silver(I)-promoted oxidative coupling for the synthesis of dihydrobenzofuran neolignans, it was found that the reaction time could be significantly reduced from 20 hours to 4 hours without a major impact on conversion and selectivity under optimized conditions. chemrxiv.org While this example is not directly for the target compound, it illustrates the general principle of optimizing time and temperature. The synthesis of pyrano[2,3-d]pyrimidines, another heterocyclic synthesis, also highlights the importance of catalyst and reaction conditions, where base catalysis was found to be more efficient than acid catalysis. researchgate.net

Catalyst Systems and Additives in Synthesis

The choice of catalyst and additives is critical in directing the outcome of a synthesis. In palladium-catalyzed cyanations, the use of N-heterocyclic carbene ligands has been shown to be essential for the success of transforming N-phthaloyl hydrazones into nitriles. rsc.org Similarly, in the synthesis of α-aryl nitriles via decarboxylative coupling, the selection of the appropriate palladium salt and phosphine (B1218219) ligand is crucial. chu-lab.org For example, the use of specific ligands can enable the reaction to proceed with aryl chlorides, which are often less reactive than the corresponding bromides. chu-lab.org Additives can also play a significant role; for example, in some organocatalyzed reactions, additives like thiourea (B124793) and chloroacetic acid have been used to improve performance. nih.gov

Below is a data table summarizing the impact of various parameters on the synthesis of related nitrile compounds, illustrating the principles of reaction optimization.

| Parameter | Variation | Effect on Yield/Selectivity | Reference |

| Temperature | Increased from RT to 60°C | Can increase reaction rate, but may lead to side products. nih.gov | |

| Reaction Time | Shortened from 20h to 4h | Maintained good conversion and selectivity with optimized conditions. chemrxiv.org | |

| Catalyst | Change from Pd salt to Pd precatalyst | Improved yield and operational simplicity. nih.gov | |

| Ligand | Use of N-heterocyclic carbene | Essential for successful transformation. rsc.org | |

| Solvent | Change from Toluene to Acetonitrile | Acetonitrile provided a better balance of conversion and selectivity. chemrxiv.org |

Isolation and Purification Techniques for this compound

After the synthesis, the target compound must be isolated and purified from the reaction mixture. Common techniques include extraction, chromatography, and recrystallization.

For a related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, a typical workup procedure involves acidifying the reaction mixture and then extracting the product with an organic solvent like dichloromethane. patsnap.comgoogle.com The combined organic extracts are then dried, for example with anhydrous sodium sulphate, and the solvent is removed by evaporation. patsnap.com The resulting crude product can then be further purified by suspending it in a solvent like hexanes and filtering to obtain the purified solid. patsnap.com

In another example, the purification of 2-bromo-2-(methoxy(phenyl)methyl)malononitrile involved removing the excess solvent (methanol) by rotary evaporation. mdpi.com The purity and structure of the final product are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.comresearchgate.net For instance, the structure of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile was confirmed by 1H NMR and MS. researchgate.net Thin-layer chromatography (TLC) is also commonly used to monitor the progress of the reaction and the purity of the product. researchgate.net

| Technique | Purpose | Details | Reference |

| Extraction | Isolate the product from the aqueous phase. | Use of an organic solvent like dichloromethane. patsnap.comgoogle.com | |

| Drying | Remove residual water from the organic phase. | Use of a drying agent like anhydrous sodium sulphate. patsnap.com | |

| Evaporation | Remove the solvent to obtain the crude product. | Often performed using a rotary evaporator. mdpi.com | |

| Filtration | Separate the solid product from the solvent. | Used after suspending the crude product in a non-polar solvent like hexanes. patsnap.com | |

| Chromatography | Purify the product based on polarity. | TLC can be used for monitoring purity. researchgate.net | |

| Spectroscopy | Confirm the structure and purity of the final product. | NMR and MS are standard techniques. mdpi.comresearchgate.net |

Reactivity and Mechanistic Studies of 2 2 Bromophenyl 2 Methylpropanenitrile

Transformations Involving the Aryl Bromide Moiety

The carbon-bromine bond on the phenyl ring is a key site for reactions that form new carbon-carbon or carbon-heteroatom bonds. Transition metal catalysis, particularly with palladium, is central to the functionalization of this part of the molecule.

Cross-coupling reactions are powerful tools for constructing complex molecular architectures, and the aryl bromide in 2-(2-Bromophenyl)-2-methylpropanenitrile serves as an excellent electrophilic partner in these transformations. unistra.frrhhz.net

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron species, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org This reaction is highly effective for coupling aryl bromides, including this compound, with various aryl or vinyl boronic acids or their esters. wikipedia.org The nitrile functional group is generally stable under the typical basic conditions of the Suzuki reaction, allowing for selective transformation at the C-Br bond. recercat.cat

The catalytic cycle involves three primary steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. libretexts.orgyonedalabs.com

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the bromide. wikipedia.orglibretexts.org The base activates the boronic acid, facilitating this step. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgyonedalabs.com

The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, ligand, base, and solvent. A variety of conditions have been developed to accommodate a wide range of substrates. organic-chemistry.org

organic-chemistry.orgnih.gov| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | |

| Ligand | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃), Buchwald phosphine (B1218219) ligands (e.g., SPhos) | Stabilizes the palladium catalyst and modulates its reactivity. |

Beyond the Suzuki-Miyaura reaction, the aryl bromide moiety can participate in other important metal-catalyzed cross-couplings.

Stille Coupling: This reaction couples the aryl bromide with an organostannane reagent (R-SnBu₃) using a palladium catalyst. libretexts.org Like the Suzuki coupling, it is a versatile method for C-C bond formation and is tolerant of many functional groups, including nitriles. nih.gov The reaction mechanism is similar, involving oxidative addition, transmetalation, and reductive elimination. nih.gov

Negishi Coupling: In this process, an organozinc reagent serves as the nucleophilic partner, coupled with the aryl bromide under palladium or nickel catalysis. nih.gov Organozinc compounds are often more reactive than their boron or tin counterparts. nih.gov

Nickel-Catalyzed Stannylation: Nickel catalysts can also be employed for C-O or C-halide bond functionalization. For instance, nickel-catalyzed stannylation of aryl esters has been shown to tolerate nitrile groups on the aromatic ring, suggesting a similar compatibility for aryl bromides. recercat.cat

These alternative methods expand the synthetic utility of this compound, providing different pathways to access complex molecular targets.

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. pharmdguru.com The most common mechanism is the addition-elimination pathway, which proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov For this pathway to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgnih.gov

In the case of this compound, the nitrile group is electron-withdrawing, but it is not positioned ortho or para to the bromine atom. Furthermore, it is not as strongly activating as a nitro group. nih.gov Consequently, the classic S_NAr addition-elimination pathway is generally not favored and would require very harsh reaction conditions or the use of extremely strong nucleophiles. libretexts.org Alternative mechanisms, such as a concerted S_NAr (cS_NAr) pathway, which does not require the formation of a stable Meisenheimer intermediate, have been proposed for less activated systems, though these are less common. nih.gov

Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach to modifying molecules. nih.gov The nitrile group can act as a directing group in such transformations, guiding a metal catalyst to a specific C-H bond on the aromatic ring. nih.gov

Research has shown that nitrile-based templates can direct the meta-selective C-H activation of arenes. nih.gov This principle suggests that the nitrile group in this compound could potentially direct a transition metal catalyst (e.g., palladium) to functionalize the C-H bonds at the C3 or C5 positions of the phenyl ring. Such a strategy could be used to install new functional groups, and if a suitable reaction partner is tethered to the molecule, it could facilitate intramolecular cyclization reactions to form novel polycyclic structures.

Cross-Coupling Reactions

Reactions of the Nitrile Functional Group

The cyano (-C≡N) group is a versatile functional group that can be converted into a variety of other functionalities through hydrolysis, reduction, or reaction with organometallic reagents. numberanalytics.com These transformations typically leave the aryl bromide portion of the molecule intact, allowing for subsequent modifications.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, eventually forming a carboxylic acid and an ammonium (B1175870) salt. pressbooks.publibretexts.org Under basic conditions, the hydroxide (B78521) ion attacks the electrophilic nitrile carbon, leading to the formation of a carboxylate salt, which can be protonated to yield the carboxylic acid. chemistrysteps.comlibretexts.org

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.pub The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve a partial reduction, which upon hydrolysis yields an aldehyde (R-CHO). pressbooks.pub

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the electrophilic carbon of the nitrile group. chemistrysteps.com This forms an intermediate imine anion, which upon aqueous workup is hydrolyzed to a ketone. pressbooks.pub This reaction is a valuable method for forming new carbon-carbon bonds and synthesizing ketones.

libretexts.org| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺ (e.g., aq. HCl), heat | Carboxylic acid (-COOH) | |

| Base Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic acid (-COOH) |

Reduction to Primary Amines

The conversion of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. This reduction can be achieved through several methods, most commonly involving catalytic hydrogenation or the use of chemical hydrides.

For this compound, the reduction would yield 1-(2-bromophenyl)-2-methylpropan-1-amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.ukmasterorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.org The reaction typically proceeds by the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. openstax.org This is followed by a second hydride addition to the intermediate imine anion, ultimately yielding a dianion which, upon aqueous workup, gives the primary amine. openstax.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk Catalysts such as palladium (Pd), platinum (Pt), or Raney Nickel are commonly employed. The reaction occurs on the surface of the metal catalyst where both the nitrile and hydrogen are adsorbed, facilitating the addition of hydrogen atoms across the carbon-nitrogen triple bond.

Other Borane Reagents: Diisopropylaminoborane, when used with a catalytic amount of lithium borohydride (B1222165) (LiBH₄), has been shown to be effective in reducing a wide variety of aromatic and aliphatic nitriles to their corresponding primary amines in high yields. nih.gov This system offers an alternative to more reactive hydrides and is tolerant of various functional groups. nih.govorganic-chemistry.org

Table 1: Common Methods for Nitrile Reduction

| Reagent/Catalyst | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF | Primary Amine |

| 2. H₂O or acid workup | ||

| Hydrogen (H₂) / Metal Catalyst | Pd, Pt, or Ni catalyst | Primary Amine |

| High pressure, elevated temp. |

Hydrolytic Transformations of Nitriles

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. openstax.org This reaction proceeds via an amide intermediate. For this compound, hydrolysis would produce 2-(2-bromophenyl)-2-methylpropanoic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile. openstax.org This forms an imine anion intermediate, which is then protonated by water to yield an amide. Continued heating under basic conditions hydrolyzes the amide to a carboxylate salt, which is then protonated in a final acidic workup step to give the carboxylic acid. savemyexams.com

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous H₂SO₄ or HCl), the nitrogen atom of the nitrile is first protonated. This activation increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. An imidic acid intermediate is formed, which then tautomerizes to an amide. Subsequent hydrolysis of the amide under the acidic conditions yields the carboxylic acid and an ammonium salt. savemyexams.com

Table 2: Hydrolysis of Nitriles

| Condition | Intermediate Product | Final Product |

|---|---|---|

| Basic (e.g., NaOH, H₂O, heat) | Amide | Carboxylic Acid (after acidification) |

Nitrile Exchange and Addition Reactions

The electrophilic carbon atom of the nitrile group in this compound is a key site for addition reactions. openstax.org These reactions are fundamental for forming new carbon-carbon bonds.

Nucleophilic addition is a characteristic reaction of nitriles. Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the nitrile carbon. This addition forms an imine anion, which is then hydrolyzed during aqueous workup to yield a ketone. For example, the reaction of this compound with a Grignard reagent like methyl magnesium bromide (CH₃MgBr), followed by hydrolysis, would produce 2-(2-bromophenyl)-2-methylpropiophenone.

Detailed Reaction Mechanism Investigations

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

Elucidation of Rate-Determining Steps and Intermediates

In Nitrile Reduction (with LiAlH₄): The mechanism involves two successive nucleophilic additions of a hydride ion. openstax.org The initial attack of the hydride on the nitrile carbon to form the imine anion intermediate is generally considered the rate-determining step. libretexts.orglibretexts.org This is because it involves the disruption of the stable, triply-bonded nitrile system. The subsequent reduction of the imine is typically faster.

In Nitrile Hydrolysis (Base-Catalyzed): The reaction begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon. openstax.org This initial attack is the slowest step and thus the rate-determining step. researchgate.net It requires overcoming the activation energy associated with breaking a C≡N pi bond to form an sp²-hybridized imine anion intermediate. openstax.org

Role of Catalyst in Reaction Selectivity and Efficiency

Catalysts play a vital role in many reactions of nitriles and aryl halides by lowering the activation energy and often by directing the reaction towards a specific product. mdpi.com

Catalytic Hydrogenation: In the reduction of nitriles, solid metal catalysts like Pd or Pt provide a surface on which the reaction occurs. chemguide.co.uk The catalyst adsorbs both the nitrile and H₂ molecules, weakening the respective bonds and facilitating the transfer of hydrogen atoms. The efficiency of the catalyst depends on factors like surface area, particle size, and the choice of support material. The catalyst's nature can also influence selectivity; for instance, in molecules with multiple reducible groups, a specific catalyst might selectively reduce the nitrile while leaving other groups intact.

Palladium-Catalyzed Cross-Coupling: While not a reaction of the nitrile group itself, the 2-bromophenyl moiety of the molecule is reactive in palladium-catalyzed reactions. In such reactions, the choice of palladium catalyst and, crucially, the associated ligands, dictates the reaction's efficiency and selectivity. Ligands stabilize the palladium center and modulate its reactivity, influencing the rates of key steps like oxidative addition and reductive elimination in the catalytic cycle.

Radical Pathways in this compound Reactivity

While many reactions of this compound are ionic, the potential for radical pathways exists, particularly involving the carbon-bromine bond or through single-electron transfer (SET) processes. nih.gov

Aryl Radical Formation: The C-Br bond can undergo homolytic cleavage under specific conditions, such as exposure to UV light or in the presence of radical initiators, to form a 2-(1-cyano-1-methylethyl)phenyl radical. This highly reactive intermediate could then participate in various radical chain reactions, such as hydrogen atom abstraction or addition to double bonds.

Single-Electron Transfer (SET) Mechanisms: Some reduction reactions can proceed via SET pathways instead of direct nucleophilic attack. For example, reduction using reagents like samarium diiodide (SmI₂) involves the transfer of an electron to the nitrile group, generating a radical anion intermediate. organic-chemistry.org This radical anion can then undergo further reactions. Such pathways are distinct from the two-electron (hydride transfer) mechanisms and can offer different reactivity and selectivity profiles.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular insight into the molecular structure of 2-(2-Bromophenyl)-2-methylpropanenitrile by mapping the chemical environments of its constituent protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) is a primary technique for confirming the identity and structure of this compound. The spectrum reveals distinct signals corresponding to the aromatic protons and the methyl protons, with their chemical shifts, multiplicities, and integration values providing crucial structural information.

The protons of the two methyl groups are equivalent and therefore appear as a single, sharp singlet in the upfield region of the spectrum, typically around 1.76 ppm. This signal integrates to six protons, confirming the presence of the two methyl groups.

The aromatic protons on the bromophenyl ring give rise to a more complex set of signals in the downfield region, generally between 7.20 and 7.70 ppm. These four protons are non-equivalent and exhibit coupling with each other, resulting in a series of multiplets. For instance, one proton may appear as a doublet of doublets around 7.66 ppm, while another appears as a triplet of doublets around 7.46 ppm. The specific splitting patterns and coupling constants are determined by the relative positions of the protons on the aromatic ring.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.66 (dd) | Doublet of Doublets | 1H | Aromatic CH |

| 7.46 (td) | Triplet of Doublets | 1H | Aromatic CH |

| 7.39 (td) | Triplet of Doublets | 1H | Aromatic CH |

| 7.25 (dd) | Doublet of Doublets | 1H | Aromatic CH |

| 1.76 (s) | Singlet | 6H | 2 x CH₃ |

Data presented is a representative compilation from cited sources and may vary slightly based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. The spectrum displays signals for each unique carbon atom in the molecule.

The quaternary carbon atom to which the two methyl groups and the nitrile group are attached is typically observed around 37.0 ppm. The carbon atoms of the two equivalent methyl groups resonate further upfield, generally near 27.5 ppm. The nitrile carbon atom gives a characteristic signal in the downfield region, often around 122.9 ppm.

The six carbons of the bromophenyl ring appear in the aromatic region of the spectrum, typically between 122 and 142 ppm. The carbon atom directly bonded to the bromine atom (C-Br) is observed around 122.8 ppm, while the other aromatic carbons appear at distinct chemical shifts, such as 128.5, 129.8, 133.5, and 134.1 ppm, with the ipso-carbon (the one attached to the propanenitrile group) appearing at approximately 141.2 ppm.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 141.2 | Aromatic C (ipso) |

| 134.1 | Aromatic CH |

| 133.5 | Aromatic CH |

| 129.8 | Aromatic CH |

| 128.5 | Aromatic CH |

| 122.9 | CN (Nitrile) |

| 122.8 | Aromatic C-Br |

| 37.0 | Quaternary C |

| 27.5 | 2 x CH₃ |

Data presented is a representative compilation from cited sources and may vary slightly based on solvent and experimental conditions.

Advanced NMR Techniques for Stereochemical and Conformational Studies

While ¹H and ¹³C NMR are sufficient for basic structural assignment, advanced NMR techniques could be employed for more detailed stereochemical and conformational analysis, although specific studies on this compound are not widely documented. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could, in principle, provide information about the through-space proximity of protons, which would help to define the preferred conformation of the molecule, particularly the rotational orientation of the bromophenyl group relative to the propanenitrile moiety. Similarly, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would unequivocally correlate the proton signals with their directly attached carbon atoms and with carbons two or three bonds away, respectively, further solidifying the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its fragmentation pathways.

Molecular Weight Determination and Fragmentation Analysis

In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with a roughly 1:1 intensity ratio.

Electron ionization (EI) mass spectrometry often leads to fragmentation of the molecular ion. A common fragmentation pathway for this molecule involves the loss of a methyl group (CH₃•), resulting in a significant fragment ion peak at [M-15]⁺. Another potential fragmentation is the loss of the nitrile group (•CN). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the calculation of its elemental formula, providing a high degree of confidence in the compound's identity.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 224/226 | [M]⁺ Molecular ion peak (due to ⁷⁹Br/⁸¹Br isotopes) |

| 209/211 | [M-15]⁺ Fragment ion (loss of a methyl group) |

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of a this compound sample.

In a GC/MS analysis, the sample is vaporized and passed through a chromatographic column, which separates the components of the mixture based on their volatility and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that component. For a pure sample of this compound, a single major peak would be expected in the gas chromatogram at a specific retention time. The mass spectrum corresponding to this peak would match the known spectrum of the compound, confirming its identity. The presence of other peaks in the chromatogram would indicate the presence of impurities, which can then be identified by their respective mass spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample of this compound, its functional groups absorb radiation at characteristic wavenumbers, resulting in a unique spectral fingerprint. This spectrum allows for the confirmation of key structural features of the compound.

The IR spectrum of this compound is expected to exhibit several distinct absorption bands corresponding to its constituent parts: the nitrile group, the substituted aromatic ring, and the aliphatic methyl groups.

Nitrile Group (C≡N): The most characteristic absorption for this compound is the stretching vibration of the carbon-nitrogen triple bond. Nitriles typically show a sharp, medium-intensity absorption band in the region of 2260-2200 cm⁻¹. The presence of this band is a strong indicator of the nitrile functional group.

Aromatic Ring: The benzene (B151609) ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The carbon-carbon double bond stretching vibrations within the ring (C=C) appear as a series of peaks of varying intensity in the 1600-1450 cm⁻¹ region. Furthermore, C-H bending vibrations (out-of-plane) can provide information about the substitution pattern on the ring, with bands typically appearing in the 900-675 cm⁻¹ range.

Alkyl Groups (C-H): The two methyl groups attached to the quaternary carbon produce C-H stretching and bending vibrations. The aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹ (typically in the 2975 to 2845 cm⁻¹ range). docbrown.info C-H bending vibrations for the methyl groups are anticipated in the 1480-1270 cm⁻¹ region. docbrown.info

Carbon-Bromine Bond (C-Br): The stretching vibration of the C-Br bond on the aromatic ring is expected to produce a strong absorption in the far-infrared region of the spectrum, typically between 600 and 500 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260 - 2200 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H (Methyl) | Stretch | 2975 - 2845 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Aliphatic C-H (Methyl) | Bend | 1480 - 1270 | Medium |

| Aromatic C-H | Bend (Out-of-plane) | 900 - 675 | Medium to Strong |

| Aryl C-Br | Stretch | 600 - 500 | Strong |

Chromatographic and Other Analytical Methods for Purity and Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from impurities or reaction byproducts. These methods differentiate chemical components by distributing them between a stationary phase and a mobile phase.

Gas Chromatography (GC): Gas chromatography is a highly effective method for analyzing volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and moved through a column by an inert carrier gas. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. For the related isomer, 2-(4-Bromophenyl)-2-methylpropanenitrile, GC has been used to confirm a purity of greater than 95.0%. tcichemicals.comtcichemicals.com A flame ionization detector (FID) is commonly used for detection in such analyses.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for the analysis and purity verification of this compound. It is particularly useful for monitoring potential degradation products. A common setup involves a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. This method allows for the separation of the target compound from less volatile or thermally unstable impurities that are not suitable for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This hybrid technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS is particularly suitable for identifying volatile impurities within a sample of this compound. As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that can be used to confirm the structure of the analyte and identify unknown components.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique often used to monitor the progress of chemical reactions that synthesize or involve this compound. By spotting a small amount of the reaction mixture on a silica-coated plate and developing it with a suitable solvent system, the separation of reactants, products, and byproducts can be visualized, allowing for a quick assessment of the reaction's status.

The table below summarizes the primary analytical methods used for the characterization and purity assessment of this compound.

| Analytical Method | Purpose | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector |

| Gas Chromatography (GC) | Purity Assessment, Quantification | Various (e.g., Polysiloxane-based) | Inert Gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID) |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment, Degradation Monitoring | C18 Reversed-Phase | Acetonitrile/Water Mixture | UV Detector |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of Volatile Impurities | Various (as in GC) | Inert Gas (e.g., Helium) | Mass Spectrometer (MS) |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel | Organic Solvent Mixture | UV Light, Staining Agents |

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. researchgate.net DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly used to optimize the molecular geometry and compute various electronic descriptors. researchgate.net

For 2-(2-Bromophenyl)-2-methylpropanenitrile, these calculations would reveal key aspects of its electronic structure. The distribution of electron density, for instance, can be visualized through a Molecular Electrostatic Potential (MEP) map. This map would likely show regions of negative potential around the nitrogen atom of the nitrile group and the bromine atom, indicating their roles as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For aromatic nitriles, the HOMO is typically distributed over the phenyl ring, while the LUMO may be localized on the ring and the nitrile group. The presence of the bromine atom would also influence the energies and distributions of these orbitals.

Illustrative Electronic Properties of a Substituted Aromatic Nitrile (DFT/B3LYP)

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability. |

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds in this compound allows for different spatial arrangements, or conformations. Conformational analysis is essential to identify the most stable conformers and the energy barriers between them. This is typically achieved by constructing a Potential Energy Surface (PES) by systematically rotating the dihedral angle between the phenyl ring and the propanenitrile substituent. nih.gov

For this compound, the key dihedral angle would be the C-C-C-N angle that defines the orientation of the nitrile group relative to the bromophenyl ring. The PES would likely reveal energy minima corresponding to staggered conformations, where steric hindrance between the methyl groups and the bromine atom is minimized. The energy maxima would correspond to eclipsed conformations. The relative energies of these conformers are influenced by a combination of steric and electronic effects. The bulky bromine atom at the ortho position would likely create significant steric strain, influencing the preferred orientation of the 2-methylpropanenitrile group.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular interactions, such as hyperconjugation and charge delocalization. acs.org By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energies associated with these delocalization effects.

Illustrative NBO Analysis of Intramolecular Interactions

| Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C-C) of Phenyl Ring | π*(C-N) of Nitrile | 2.5 | π-π* Conjugation |

| LP(Br) | σ*(C-C) of Phenyl Ring | 1.8 | Lone Pair Delocalization |

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For this compound, theoretical calculations can provide insights into its vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectra: DFT calculations can predict the vibrational frequencies and intensities of the molecule. researchgate.net This allows for the assignment of specific peaks in the experimental IR and Raman spectra to particular vibrational modes, such as the C≡N stretch of the nitrile group, the C-Br stretch, and various aromatic C-H and C-C vibrations.

NMR Spectra: The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of signals in experimental NMR spectra.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. For an aromatic compound like this compound, transitions involving the π electrons of the phenyl ring would be prominent.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. researchgate.netarxiv.org For this compound, this could involve modeling its synthesis or its participation in subsequent reactions. Aromatic nitriles can undergo various transformations, such as hydrolysis to carboxylic acids or reduction to amines. libretexts.org

For a given reaction, computational methods can map out the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net The transition state, being a maximum on the potential energy surface, represents the energy barrier that must be overcome for the reaction to proceed. The calculated activation energy can provide insights into the reaction kinetics. For instance, modeling the nucleophilic substitution of the bromine atom or reactions involving the nitrile group would reveal the energetic feasibility and likely mechanisms of these transformations. acs.org

Applications of 2 2 Bromophenyl 2 Methylpropanenitrile in Organic Synthesis and Chemical Sciences

Strategic Building Block in Complex Molecule Synthesis

In the field of organic synthesis, "building blocks" are relatively simple molecules that can be assembled to create larger, more complex structures. cymitquimica.comchemistryworld.com 2-(2-Bromophenyl)-2-methylpropanenitrile serves as a strategic building block due to the orthogonal reactivity of its two main functional groups. The bromophenyl moiety is a classic handle for carbon-carbon bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. Simultaneously, the 2-methylpropanenitrile group, also known as an isobutyronitrile (B166230) group, provides a stable yet reactive site for further molecular elaboration. researchgate.net

Precursor for Advanced Organic Intermediates

The unique structure of this compound makes it an ideal starting material for the synthesis of a range of advanced organic intermediates that are themselves building blocks for larger systems.

Synthesis of Substituted Indenes and Related Scaffolds

The indene (B144670) scaffold is a bicyclic hydrocarbon structure that is a core component of many metallocene catalysts and pharmaceutical compounds. The ortho-disubstituted pattern of this compound is well-suited for intramolecular cyclization reactions to form substituted indenes. A plausible synthetic route involves the transformation of the bromo group into a reactive species. For example, conversion to an organolithium or Grignard reagent, or the use of palladium-catalyzed intramolecular C-H activation, could facilitate the formation of a new carbon-carbon bond between the aromatic ring and the nitrile's alpha-carbon or one of the methyl groups, leading to a cyclized indene derivative. Various metal-catalyzed cycloisomerization and iodocarbocyclization methods are established for preparing indene skeletons from suitable precursors. organic-chemistry.org A patent for preparing metallocene catalysts describes a similar strategy, starting with a 2-halogen benzonitrile, which is converted to a benzophenone (B1666685) and then cyclized to an indanone, a direct precursor to indene. google.com This highlights the industrial relevance of using ortho-haloaryl compounds to construct indenyl systems.

Formation of Organometallic Ligands (e.g., Metallocene Precursors)

Metallocenes are a class of organometallic compounds, often used as catalysts, that feature a transition metal atom "sandwiched" between two cyclopentadienyl (B1206354) (or related) ligands. nih.gov Indenyl ligands, which can be synthesized from this compound as described above, are crucial components of many high-performance metallocene catalysts. nih.gov

The process typically involves:

Synthesis of the Indene Ligand : The starting nitrile is cyclized to form a substituted indene.

Deprotonation : The resulting indene is treated with a strong base (like n-butyllithium) to form the indenyl anion.

Metallation : The indenyl anion is reacted with a transition metal halide (e.g., zirconium tetrachloride, ZrCl₄) to form the final metallocene complex. google.com

The substituents on the indenyl ring, originating from the 2-methylpropanenitrile portion of the starting material, play a critical role in tuning the electronic and steric properties of the resulting metallocene catalyst. This control is essential for influencing the catalyst's activity and the properties of the polymer it produces. niscpr.res.in

Diversification via Nitrile Functional Group Transformation

The nitrile (cyano) group is one of the most versatile functional groups in organic chemistry, capable of being converted into a wide array of other functionalities. researchgate.net This allows for significant diversification of the molecular scaffold provided by this compound. Key transformations include:

Hydrolysis : The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-(2-Bromophenyl)-2-methylpropanoic acid) or its corresponding carboxylate salt. savemyexams.comlibretexts.org

Reduction : Catalytic hydrogenation or treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine (1-amino-2-(2-bromophenyl)-2-methylpropane). libretexts.org Using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can yield an aldehyde. libretexts.org

Reaction with Organometallic Reagents : Grignard or organolithium reagents can add to the nitrile carbon, which upon aqueous workup, produces a ketone. libretexts.org

These transformations allow chemists to convert the initial nitrile into acids, amines, aldehydes, or ketones, significantly expanding its utility as an intermediate.

Table 1: Key Transformations of the Nitrile Group in this compound This table is illustrative of general nitrile reactivity.

| Reagent(s) | Product Functional Group | Resulting Compound Name |

| H₃O⁺, heat | Carboxylic Acid | 2-(2-Bromophenyl)-2-methylpropanoic acid |

| 1. LiAlH₄; 2. H₂O | Primary Amine | 1-Amino-2-(2-bromophenyl)-2-methylpropane |

| 1. DIBAL-H; 2. H₂O | Aldehyde | 2-(2-Bromophenyl)-2-methylpropanal |

| 1. R-MgBr; 2. H₂O | Ketone | 1-(2-Bromophenyl)-1,1-dimethyl-2-alkanone (structure depends on R-group) |

Role in Catalysis Research and Polymer Chemistry

The derivatives of this compound are particularly relevant in the fields of catalysis and polymer science, primarily through their role in forming ligands for polymerization catalysts.

Development of Ligands for Olefin Polymerization Catalysts

Olefin polymerization, the process used to make common plastics like polyethylene (B3416737) and polypropylene, relies heavily on sophisticated catalysts, with metallocenes being a prominent class. researchgate.netelsevierpure.com The performance of these catalysts is dictated by the structure of their organic ligands. nih.govmdpi.com

As established, this compound is a viable precursor to substituted indenyl ligands. When these ligands are incorporated into a metallocene structure, the gem-dimethyl group (originating from the 2-methylpropanenitrile moiety) provides significant steric bulk near the metal center. This steric hindrance can influence the way olefin monomers approach the catalyst's active site, thereby controlling the polymerization process and the properties of the resulting polymer, such as its molecular weight, branching, and stereochemistry. mdpi.com The ability to create tailored ligands from accessible building blocks like this compound is crucial for the development of new catalysts that can produce polymers with specific, desirable properties. niscpr.res.in

Catalytic Relevance of this compound in Synthetic Transformations Remains Undocumented in Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, there is currently no specific, publicly available research detailing the catalytic applications of the chemical compound this compound in synthetic transformations. While related compounds containing the bromophenylacetonitrile scaffold serve as important precursors in various metal-catalyzed reactions, the direct catalytic relevance of the 2-methylpropanenitrile derivative itself has not been described.

Organic synthesis frequently employs aryl halides, such as brominated aromatic compounds, as key substrates in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. For instance, compounds structurally similar to this compound are known to participate in palladium-catalyzed reactions, a cornerstone of modern synthetic chemistry. These reactions are fundamental to the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.

Furthermore, the nitrile functional group is a versatile component in organic synthesis. It can be a precursor to various other functional groups and can participate in cyclization reactions to form heterocyclic structures, which are prevalent in biologically active compounds. Transition metals are often used to catalyze reactions involving nitriles.

However, the specific substitution pattern of this compound, particularly the presence of the gem-dimethyl group adjacent to the nitrile, may influence its reactivity and potential applications in catalytic processes. Without dedicated research studies, any potential role as a catalyst, ligand, or substrate in a specific catalytic cycle remains purely speculative.

Detailed research findings, including reaction conditions, catalyst systems, and product yields for catalytic transformations involving this compound, are absent from the current body of scientific literature. Consequently, no data tables summarizing such findings can be compiled.

Further investigation by synthetic chemists would be necessary to explore and establish any catalytic relevance of this compound in the field of chemical sciences.

Conclusions and Future Research Perspectives

Synthesis and Reactivity Paradigms for 2-(2-Bromophenyl)-2-methylpropanenitrile

The synthesis of this compound, while not extensively documented, can be envisioned through several established synthetic strategies, adapted to accommodate the specific steric and electronic demands of the ortho-bromo substituent. A primary approach involves the α-alkylation of 2-bromophenylacetonitrile. This method, analogous to the synthesis of its para-isomer, would likely employ a strong base to deprotonate the benzylic carbon, followed by reaction with a methylating agent. guidechem.com However, the ortho-bromo group is expected to exert significant steric hindrance, potentially impeding the approach of the methylating agent and necessitating carefully optimized reaction conditions.

An alternative pathway could involve the palladium-catalyzed cyanation of a suitable precursor, a widely used method for the synthesis of aryl nitriles. researchgate.netillinois.edursc.orgnih.gov This would require the synthesis of a molecule such as 1-bromo-2-(1-chloro-1-methylethyl)benzene, which could then undergo cyanation. The efficiency of this reaction would be highly dependent on the choice of palladium catalyst and ligands capable of operating in a sterically congested environment.

The reactivity of this compound is governed by its three key functional components: the nitrile group, the ortho-brominated phenyl ring, and the quaternary benzylic carbon. The nitrile group is susceptible to a range of transformations, including hydrolysis to the corresponding carboxylic acid or amide, and reduction to a primary amine. openstax.orgnumberanalytics.comlibretexts.org The presence of the bulky ortho-bromo substituent may influence the rate and selectivity of these reactions.

The bromine atom on the phenyl ring serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide array of substituents at the ortho position. These reactions would pave the way for the synthesis of a diverse library of derivatives with potentially novel applications.

Opportunities for Novel Synthetic Methodologies

The inherent steric hindrance in this compound presents both a challenge and an opportunity for the development of novel synthetic methodologies. Directed ortho-lithiation of bromobenzene (B47551) derivatives, followed by quenching with isobutyronitrile (B166230) or a related electrophile, could offer a more direct route to this class of compounds. uwindsor.cacore.ac.ukharvard.edu The success of such an approach would hinge on controlling the regioselectivity of the lithiation process.

Furthermore, advancements in C-H activation and functionalization could provide innovative pathways for the synthesis of this compound and its derivatives. A transition-metal-catalyzed approach that directly couples an ortho-C-H bond of a brominated aromatic with a suitable nitrile-containing coupling partner would be a highly atom-economical and elegant synthetic strategy.

Advanced Mechanistic and Computational Investigations

The steric clash between the ortho-bromo substituent and the gem-dimethyl groups at the benzylic position is expected to have a profound impact on the molecule's conformation and electronic properties. Advanced mechanistic and computational studies are crucial to unravel these intricacies.

Density Functional Theory (DFT) calculations can be employed to model the ground-state geometry, rotational barriers around the aryl-C bond, and the electronic distribution within the molecule. nih.gov Such studies would provide valuable insights into the steric and electronic effects of the ortho-bromo group on the reactivity of the nitrile functionality and the aromatic ring.

Kinetic studies of reactions involving this compound, such as nucleophilic additions to the nitrile or palladium-catalyzed cross-coupling reactions, would offer empirical data to support and refine the computational models. pressbooks.pub Understanding the reaction mechanisms at a molecular level is paramount for the rational design of more efficient and selective synthetic transformations.

Emerging Applications in Synthetic Organic Chemistry and Materials Science

While specific applications for this compound are yet to be extensively explored, its structural motifs suggest potential utility in several areas. As a building block, it can be used to introduce a sterically demanding ortho-functionalized quaternary center, a feature that can be valuable in medicinal chemistry for tuning the pharmacokinetic properties of drug candidates.

In materials science, the derivatives of this compound could find applications as components of novel polymers or organic light-emitting diodes (OLEDs). sigmaaldrich.comchemicalbook.com The steric bulk of the molecule could be exploited to control intermolecular interactions and influence the photophysical properties of the resulting materials.

Prospects for the Development of New Derivatives with Tunable Reactivity

The synthetic handles present in this compound, namely the nitrile and bromo groups, offer numerous possibilities for the development of new derivatives with tailored reactivity. For instance, the bromine atom can be replaced with other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed reactions, thereby modulating the electronic properties of the aromatic ring.

The nitrile group can be transformed into a variety of other functionalities, such as tetrazoles or amidines, which are known to be important pharmacophores. The combination of these transformations would allow for the creation of a diverse range of molecules with potentially interesting biological activities or material properties.

| Parameter | Predicted Synthetic Pathway | Key Considerations |

| Synthesis | α-alkylation of 2-bromophenylacetonitrile | Steric hindrance from ortho-bromo group |

| Palladium-catalyzed cyanation | Synthesis of suitable precursor | |

| Reactivity | Nitrile group transformations (hydrolysis, reduction) | Influence of steric hindrance on reaction rates |

| Cross-coupling reactions at the bromine position | Access to diverse ortho-substituted derivatives |

| Research Area | Focus | Potential Impact |

| Novel Synthesis | Directed ortho-lithiation, C-H activation | More efficient and atom-economical routes |

| Mechanistic Studies | DFT calculations, kinetic studies | Understanding of steric and electronic effects |

| Applications | Medicinal chemistry, materials science | Development of new drugs and materials |

| Derivatization | Modification of nitrile and bromo groups | Access to compounds with tunable properties |

Q & A

Basic: What are the standard synthetic routes for 2-(2-Bromophenyl)-2-methylpropanenitrile, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via methylation of 2-(2-bromophenyl)acetonitrile using methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (THF). Key steps include:

- Methylation : Reaction at 0–25°C under nitrogen to minimize side reactions (e.g., over-alkylation) .

- Workup : Quenching with aqueous NH₄Cl followed by extraction with ethyl acetate and solvent removal.

- Purification : Column chromatography (hexane:ethyl acetate) yields >85% purity.

Yield optimization requires strict control of NaH stoichiometry (1.2–1.5 eq) and reaction time (<4 hours) to avoid decomposition .

Basic: How can researchers address purification challenges due to the compound’s low solubility?

Methodological Answer:

The nitrile group and bromophenyl substituent contribute to poor solubility in polar solvents. Recommended strategies:

- Solvent Systems : Use gradient elution with hexane:ethyl acetate (9:1 to 4:1) for column chromatography .

- Recrystallization : Dissolve in warm toluene and cool to 4°C for crystal formation (recovery ~70%) .

- Alternative Methods : Preparative HPLC with C18 columns (acetonitrile:water mobile phase) for high-purity (>98%) isolates .

Advanced: Why does decarboxylation dominate in the synthesis of 2-(2-Bromophenyl)-2-methylmalonic acid derivatives?

Methodological Answer:

Attempts to synthesize 2-(2-bromophenyl)-2-methylmalonic acid via base-catalyzed ester hydrolysis (e.g., NaOH/THF) result in rapid decarboxylation to 2-(2-bromophenyl)propanoic acid (75% yield) due to:

- Steric Hindrance : The geminal methyl groups destabilize the malonic acid intermediate .

- Acidic α-Protons : Base-mediated deprotonation accelerates CO₂ loss.

Mitigation : Use low-temperature (0°C) hydrolysis and proton-sparing acids (e.g., citric acid) for partial retention of the malonate framework .

Advanced: How can enantioselective synthesis of chiral analogs be achieved?

Methodological Answer:

Enantiocontrol is critical for pharmacological studies. A validated approach involves:

- Chiral Catalysts : Pd-catalyzed asymmetric allylic alkylation with (R)-BINAP ligands (ee >90%) .

- Microwave-Assisted Synthesis : Reduces racemization (e.g., 10-minute reactions at 100°C vs. 24 hours conventionally) .

- Resolution : Kinetic resolution using lipases (e.g., CAL-B) in biphasic systems (hexane:buffer) to separate enantiomers .

Advanced: How do conflicting reports on cyclization efficiency arise, and how can they be resolved?

Methodological Answer:

Discrepancies in cyclization yields (e.g., 40–85% for 1,2-benzoselenazine formation) stem from:

- Selenocyanate Source : Potassium selenocyanate purity (<95% causes side reactions) .

- Solvent Effects : DMF vs. DMSO alters reaction kinetics (DMF favors cyclization due to higher polarity) .

Troubleshooting : - Pre-dry solvents over molecular sieves.

- Monitor reaction progress via LC-MS to identify intermediates.

Basic: What analytical techniques are recommended for structural confirmation?

Methodological Answer:

- NMR : ¹H NMR (δ 7.2–7.8 ppm for bromophenyl protons; δ 1.5–1.7 ppm for methyl groups) .

- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) .

- GC-MS : Fragmentation pattern (m/z 196 [M-Br]⁺) confirms molecular weight .

Advanced: How does hydrogen bonding influence supramolecular assembly in derivatives?

Methodological Answer:

The nitrile group participates in C–H···N interactions, as shown in single-crystal X-ray studies of analogs like 2-benzyl-3-(2-bromophenyl)propiononitrile. These interactions:

- Stabilize chain or layered structures.

- Modulate melting points (e.g., 65–75°C vs. 85–95°C for non-bonded analogs) .

Safety: What precautions are essential during handling?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles (compound is harmful via inhalation/skin contact) .

- Ventilation : Use fume hoods during synthesis due to volatile byproducts (e.g., HBr) .

- Storage : In amber vials under argon at –20°C to prevent photodegradation .

Advanced: What alternative bromophenyl precursors improve synthetic flexibility?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.